molecular formula C14H10ClIN2O3 B7464822 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide

4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide

Cat. No. B7464822
M. Wt: 416.60 g/mol
InChI Key: BKEDIJGUCKBJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, also known as CINPA1, is a small molecule inhibitor that has been developed to target the activity of the protein, inositol requiring enzyme 1 alpha (IRE1α). This protein is a key component of the endoplasmic reticulum (ER) stress response pathway, which plays a critical role in maintaining cellular homeostasis. The inhibition of IRE1α activity has been shown to have potential therapeutic benefits for a range of diseases, including cancer, neurodegeneration, and autoimmune disorders.

Mechanism of Action

4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide works by inhibiting the activity of IRE1α, which is a key component of the ER stress response pathway. This pathway is activated in response to a range of cellular stresses, including nutrient deprivation, hypoxia, and the accumulation of misfolded proteins in the ER. IRE1α plays a critical role in this pathway by cleaving the mRNA encoding the transcription factor XBP1, which is required for the expression of genes involved in the ER stress response. By inhibiting IRE1α activity, 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide disrupts this pathway and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the secretion of inflammatory cytokines, and reduce the proliferation of immune cells. In addition, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in lab experiments is its specificity for IRE1α. This allows researchers to selectively target this protein without affecting other components of the ER stress response pathway. However, one limitation is that 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has relatively low potency compared to other IRE1α inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide. One area of interest is the development of more potent analogs of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide, which may have greater efficacy in preclinical models. In addition, there is interest in exploring the use of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide in combination therapies with other chemotherapeutic agents. Finally, there is interest in exploring the potential of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide as a therapeutic agent for diseases beyond cancer and neurodegeneration, such as autoimmune disorders.

Synthesis Methods

The synthesis of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide involves a multistep process, which has been described in detail in several scientific publications. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, which results in the formation of the corresponding acid chloride. This is then reacted with 4-iodo-2-methylphenylamine to form the amide intermediate. Finally, the nitro group is reduced to an amino group using palladium on carbon, resulting in the formation of 4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide.

Scientific Research Applications

4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide has been extensively studied in the context of its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several diseases, including multiple myeloma, glioblastoma, and rheumatoid arthritis. In addition, it has been shown to have a synergistic effect with other chemotherapeutic agents, suggesting that it may be useful in combination therapies.

properties

IUPAC Name

4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O3/c1-8-6-10(16)3-5-12(8)17-14(19)9-2-4-11(15)13(7-9)18(20)21/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEDIJGUCKBJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide

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